
Boc-Lisdexamfetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Lisdexamfetamine: is a derivative of lisdexamfetamine, a prodrug of dextroamphetamine. Lisdexamfetamine is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder. The Boc (tert-butoxycarbonyl) group is a protecting group used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lisdexamfetamine involves the reaction of D-amphetamine with Boc-Lys-(Boc)-hydroxysuccinimido ester in the presence of a base such as NN-diisopropylethylamine (DIPEA) in a solvent like 1,4-dioxane. The resulting Boc-protected lisdexamfetamine is then purified using flash chromatography and further reacted with a mixture of 4M hydrochloric acid/dioxane to yield L-lysine-D-amphetamine hydrochloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: Boc-Lisdexamfetamine undergoes several types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of hydrochloric acid in a solvent like dioxane.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.
Major Products:
Hydrolysis: Produces L-lysine and dextroamphetamine.
Substitution: Yields various substituted amines depending on the reagents used.
Oxidation and Reduction: Produces oxidized or reduced forms of the compound, respectively
科学的研究の応用
Chemistry: Boc-Lisdexamfetamine is used as an intermediate in the synthesis of various pharmaceutical compounds. Its protected amine group allows for selective reactions that are crucial in multi-step synthesis .
Biology and Medicine: In medicine, lisdexamfetamine is used to treat ADHD and binge eating disorder. The Boc-protected form is used in research to study the pharmacokinetics and pharmacodynamics of the drug without interference from metabolic processes .
Industry: In the pharmaceutical industry, this compound is used in the development of new drug formulations and delivery systems. Its stability and reactivity make it a valuable compound in drug design and synthesis .
作用機序
Boc-Lisdexamfetamine is a prodrug that is converted in the body to dextroamphetamine, a central nervous system stimulant. Dextroamphetamine works by increasing the levels of dopamine and norepinephrine in the brain, which helps improve attention and focus in individuals with ADHD. The Boc group is removed in the body, allowing the active drug to exert its effects .
類似化合物との比較
Lisdexamfetamine: The parent compound, used in the treatment of ADHD and binge eating disorder.
Dextroamphetamine: The active metabolite of lisdexamfetamine, also used as a stimulant medication.
Methamphetamine: Another stimulant with similar effects but higher potential for abuse.
Uniqueness: Boc-Lisdexamfetamine is unique in its use of the Boc protecting group, which allows for selective reactions and stability during synthesis. This makes it a valuable intermediate in the production of lisdexamfetamine and related compounds .
特性
分子式 |
C21H37N3O6S |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
tert-butyl N-[(5S)-5-amino-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]carbamate;methanesulfonic acid |
InChI |
InChI=1S/C20H33N3O3.CH4O3S/c1-15(14-16-10-6-5-7-11-16)23-18(24)17(21)12-8-9-13-22-19(25)26-20(2,3)4;1-5(2,3)4/h5-7,10-11,15,17H,8-9,12-14,21H2,1-4H3,(H,22,25)(H,23,24);1H3,(H,2,3,4)/t15-,17-;/m0./s1 |
InChIキー |
RGIFNFFFPJMMRU-NBLXOJGSSA-N |
異性体SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N.CS(=O)(=O)O |
正規SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OC(C)(C)C)N.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)
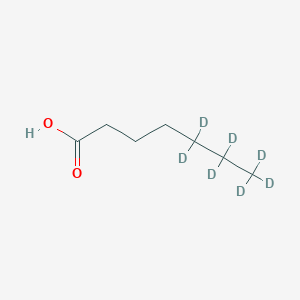
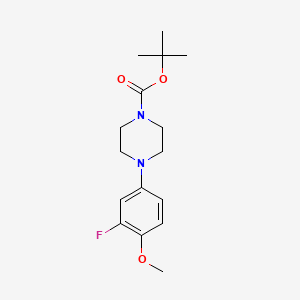
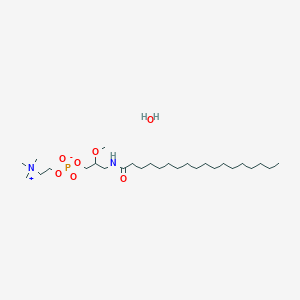
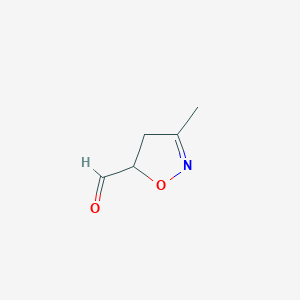
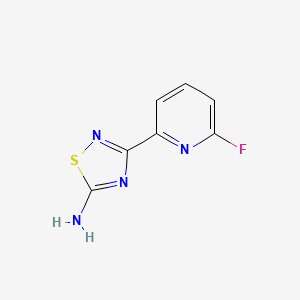

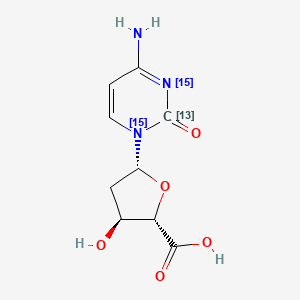
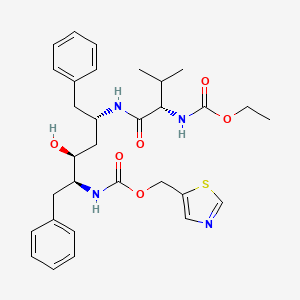

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B13860884.png)
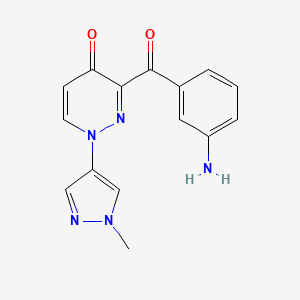
![2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]-uridine 3',5'-Bis(4-methylbenzoate)](/img/structure/B13860890.png)
